1-[2-[4-[4-(2-Piperidin-1-ylethoxy)phenyl]phenoxy]ethyl]piperidine
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Overview
Description
4,4’-Bis(2-piperidinoethyloxy)-1,1’-biphenyl is an organic compound characterized by the presence of two piperidinoethyloxy groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(2-piperidinoethyloxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(2-piperidinoethyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Bis(2-piperidinoethyloxy)-1,1’-biphenyl has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,4’-Bis(2-piperidinoethyloxy)-1,1’-biphenyl depends on its application. In organic electronics, the compound facilitates charge transport due to its conjugated biphenyl core and electron-donating piperidinoethyloxy groups. In medicinal chemistry, the compound may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(2-morpholinoethyloxy)-1,1’-biphenyl: Similar structure with morpholino groups instead of piperidino groups.
4,4’-Bis(2-pyrrolidinoethyloxy)-1,1’-biphenyl: Contains pyrrolidino groups instead of piperidino groups.
Uniqueness
4,4’-Bis(2-piperidinoethyloxy)-1,1’-biphenyl is unique due to the presence of piperidinoethyloxy groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions in various applications, making it distinct from its analogs.
Properties
CAS No. |
18709-30-3 |
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Molecular Formula |
C26H36N2O2 |
Molecular Weight |
408.586 |
IUPAC Name |
1-[2-[4-[4-(2-piperidin-1-ylethoxy)phenyl]phenoxy]ethyl]piperidine |
InChI |
InChI=1S/C26H36N2O2/c1-3-15-27(16-4-1)19-21-29-25-11-7-23(8-12-25)24-9-13-26(14-10-24)30-22-20-28-17-5-2-6-18-28/h7-14H,1-6,15-22H2 |
InChI Key |
GJXALNLCNYAPOT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CC=C(C=C3)OCCN4CCCCC4 |
Synonyms |
4,4/'-Bis(2-piperidinoethyloxy)-1,1/'-biphenyl |
Origin of Product |
United States |
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